molecular formula C15H17BrN2O B13867110 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one

5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one

Cat. No.: B13867110
M. Wt: 321.21 g/mol
InChI Key: NOMRMJPPKNROKT-UHFFFAOYSA-N
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Description

5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butylphenylmethyl group at the 3rd position of the pyrimidinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one typically involves a multi-step process. One common method includes the bromination of a pyrimidinone precursor followed by the introduction of the tert-butylphenylmethyl group through a substitution reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid (CH3COOH) or KMnO4 in water.

    Reduction: NaBH4 in methanol (CH3OH) or LiAlH4 in tetrahydrofuran (THF).

    Substitution: NaN3 in DMF or KSCN in ethanol (C2H5OH).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidinone oxides.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
  • 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
  • 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C15H17BrN2O

Molecular Weight

321.21 g/mol

IUPAC Name

5-bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C15H17BrN2O/c1-15(2,3)12-6-4-11(5-7-12)9-18-10-17-8-13(16)14(18)19/h4-8,10H,9H2,1-3H3

InChI Key

NOMRMJPPKNROKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC=C(C2=O)Br

Origin of Product

United States

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